Lithium 2-(oxetan-3-yloxy)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-(oxetan-3-yloxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.Li/c6-5(7)3-9-4-1-8-2-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZUVGISTUSLPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CO1)OCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-62-3 | |
| Record name | lithium 2-(oxetan-3-yloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lithium 2-(oxetan-3-yloxy)acetate CAS 2260932-62-3
An In-Depth Technical Guide to Lithium 2-(oxetan-3-yloxy)acetate (CAS 2260932-62-3): A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. The incorporation of the oxetane motif is a validated strategy for enhancing the physicochemical and pharmacokinetic properties of drug candidates. This document delves into the strategic value of the oxetane ring as a bioisostere, detailing the synthesis, purification, and characterization of its stable lithium salt form. Furthermore, it offers field-proven protocols, handling and safety guidelines, and a discussion of its application in medicinal chemistry, grounded in authoritative references.
Introduction: The Strategic Value of the Oxetane Moiety
In the landscape of modern drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful structural motif for achieving these goals.[1][2][3] Unlike more common rings, the oxetane scaffold possesses a unique combination of properties: it is small, polar, metabolically stable, and has a distinct three-dimensional structure.[2][4]
A key strategy in medicinal chemistry involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring is recognized as a valuable non-classical bioisostere for frequently used, but often problematic, functional groups like gem-dimethyl and carbonyl groups.[3][5][6]
-
As a gem-dimethyl surrogate: Replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce metabolic lability without a substantial increase in lipophilicity.[5][6]
-
As a carbonyl surrogate: The oxetane ring mimics the polarity, spatial arrangement of oxygen lone pairs, and hydrogen-bond accepting ability of a carbonyl group, but with superior metabolic stability.[1][2]
This compound serves as a stable and versatile chemical handle for introducing this advantageous oxetane-ether scaffold into target molecules. The parent compound, 2-(oxetan-3-yloxy)acetic acid, is prone to instability and can undergo isomerization.[5][7] Consequently, the lithium salt form is preferred for its enhanced stability, handling, and long-term storage, making it a reliable building block for complex synthetic campaigns.[5][8]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 2260932-62-3 | [9] |
| Molecular Formula | C₅H₇LiO₄ | [9] |
| Molecular Weight | 138.1 g/mol | [9] |
| Appearance | White to almost white powder or crystal | [10] |
| Storage Conditions | Refrigerated (0-10°C or -20°C), store under inert gas. | [10][11] |
| Sensitivities | Hygroscopic, Heat Sensitive | [10] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of the compound. The following data has been reported for this compound in D₂O.[7]
| Data Type | Chemical Shift (δ) and Description |
| ¹H NMR (400 MHz, D₂O) | δ 4.92 – 4.83 (m, 2H), 4.72 – 4.62 (m, 3H), 3.90 (s, 2H) ppm |
| ¹³C{¹H} NMR (126 MHz, D₂O) | δ 177.0, 78.4, 71.7, 68.1, 41.7 ppm |
Synthesis and Purification
The synthesis of this compound is typically achieved via a two-step process: the formation of an ester precursor followed by saponification. This workflow ensures high purity and stability of the final product.
Step 1: Synthesis of the Precursor, Ethyl 2-(oxetan-3-yloxy)acetate
The formation of the ether linkage is most effectively accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of oxetan-3-ol to form an alkoxide, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the sodium alkoxide. THF is an ideal solvent due to its inertness and ability to solvate the reactants.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (oxetan-3-ol) is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl 2-(oxetan-3-yloxy)acetate.
Step 2: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylate salt using lithium hydroxide. The choice of lithium hydroxide is deliberate; the strong coordination of the lithium cation with the carbonyl oxygen enhances the carbonyl's reactivity toward hydrolysis, facilitating an efficient reaction.[8]
Experimental Protocol:
-
Reaction Setup: Dissolve Ethyl 2-(oxetan-3-yloxy)acetate (1.0 equivalent) in a 1:1 mixture of methanol and water.[5]
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 to 1.5 equivalents) to the solution at room temperature.[5]
-
Reaction Completion: Stir the reaction mixture at room temperature overnight, or until saponification is complete.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting aqueous solution can be lyophilized (freeze-dried) to yield this compound as a white solid. Alternatively, the product can be precipitated by adding a water-miscible organic solvent like isopropanol or acetone, collected by filtration, washed with the organic solvent, and dried under vacuum.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and reactivity of this compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer (-20°C is recommended for long-term stability).[11] Its hygroscopic nature necessitates protection from moisture.[10]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
GHS Hazard Information [9][11]
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its utility lies in its ability to be readily incorporated into more complex molecular scaffolds, thereby transferring the beneficial properties of the oxetane moiety to a lead compound. The acetate functional group provides a versatile handle for standard chemical transformations, such as amide bond formation, allowing it to be coupled to amines within a target scaffold.
The logical process for its use involves coupling the carboxylic acid (generated in situ from the lithium salt) with an amine on a lead molecule. This modification can address common drug development challenges:
-
Improving Solubility: A lead compound with poor aqueous solubility can be rendered more soluble by introducing the polar oxetane group.[5]
-
Blocking Metabolism: If a lead compound is rapidly metabolized at a specific site (e.g., an isopropyl or tert-butyl group), replacing it with an oxetane-containing fragment can block the metabolic pathway, thereby increasing the compound's half-life.[6]
-
Optimizing Lipophilicity: The oxetane moiety can fine-tune the lipophilicity (LogD) of a molecule, which is critical for balancing permeability and solubility to achieve optimal oral bioavailability.[2]
Conclusion
This compound is a strategically important and highly versatile building block in medicinal chemistry. Its value is derived from the unique and beneficial properties of the oxetane ring, which acts as a proven bioisostere for improving the drug-like properties of therapeutic candidates. The stability and reliability of the lithium salt form, combined with straightforward synthetic accessibility, make it an indispensable tool for researchers and scientists dedicated to designing the next generation of innovative medicines. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in drug discovery programs.
References
-
This compound | C5H7LiO4 | CID 137945334 - PubChem. (URL: [Link])
-
On the Reaction between Methyllithium and Carboxylic Acids. - SciSpace. (URL: [Link])
-
Stability of the dilithium salts formed by the reaction of organolithium derivatives with lithium salts of aromatic carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Lithium(1+) ion 2-hydroxy-2-(oxetan-3-yl)acetate | C5H7LiO4 | CID 165959219 - PubChem. (URL: [Link])
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (URL: [Link])
-
Chemical Space Exploration of Oxetanes - PMC - NIH. (URL: [Link])
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Oxetanes: formation, reactivity and total syntheses of natural products. (URL: [Link])
-
Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (URL: [Link])
- JP4092403B2 - High purity lithium carboxylate crystal and method for producing the same - Google P
-
This compound - Groundworks NM. (URL: [Link])
-
Unexpected isomerization of oxetane-carboxylic acids - ScienceOpen. (URL: [Link])
-
Oxetanes and Oxetan-3-ones. (URL: [Link])
-
Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. (URL: [Link])
-
Organolithium reagent - Wikipedia. (URL: [Link])
-
lithium acetate. (URL: [Link])
-
Study on Synthesis Of Oxetan-3-ol - ResearchGate. (URL: [Link])
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])
Sources
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. This compound | C5H7LiO4 | CID 137945334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | TCI Deutschland GmbH [tcichemicals.com]
- 11. groundworksnm.org [groundworksnm.org]
A Comparative Analysis of Lithium 2-(oxetan-3-yl)acetate and Lithium 2-(oxetan-3-yloxy)acetate for Medicinal Chemistry Applications
An In-depth Technical Guide:
Abstract
In modern drug discovery, the oxetane moiety has emerged as a valuable building block for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the diverse array of oxetane derivatives, Lithium 2-(oxetan-3-yl)acetate and Lithium 2-(oxetan-3-yloxy)acetate represent two structurally similar yet functionally distinct synthons. This technical guide provides an in-depth comparison of these two reagents, focusing on the critical differences in their molecular structure, physicochemical properties, synthesis, and spectroscopic signatures. The core distinction lies in the nature of the linker between the oxetane ring and the acetate group: a robust carbon-carbon (C-C) bond in the former, and a flexible ether (C-O-C) linkage in the latter. These differences have profound implications for metabolic stability, conformational behavior, and synthetic utility, directly influencing their strategic deployment in drug development programs. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals to make informed decisions when selecting the appropriate oxetane building block.
Introduction: The Rise of Oxetanes in Drug Design
The oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention in medicinal chemistry over the past two decades.[1] Initially recognized as a polar, low-molecular-weight isostere for gem-dimethyl and carbonyl groups, its application has expanded considerably.[2][3] The incorporation of an oxetane motif can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, reduced lipophilicity, and modulation of the basicity of adjacent amines.[2][4] These attributes make oxetanes powerful tools for escaping "flatland" and increasing the three-dimensionality of drug candidates, often leading to improved target affinity and overall pharmacokinetic profiles.[1][2]
Given the synthetic tractability and stability of 3-substituted oxetanes, a wide variety of building blocks have become commercially available.[4][5] This guide focuses on two such reagents, Lithium 2-(oxetan-3-yl)acetate and this compound, which at first glance appear to be simple analogues. However, the subtle difference in their connectivity—a direct alkyl linkage versus an ether linkage—creates two fundamentally different molecular scaffolds with distinct properties and applications. Understanding these differences is paramount for their effective use in structure-activity relationship (SAR) studies.
Molecular Structure and Nomenclature
The fundamental difference between the two compounds is the atom that connects the C2 of the acetate group to the C3 of the oxetane ring.
-
Lithium 2-(oxetan-3-yl)acetate features a direct carbon-carbon bond between the oxetane ring and the acetate's alpha-carbon. This creates a rigid alkyl-substituted oxetane structure. Its CAS number is 1416271-19-6.[6]
-
This compound contains an ether linkage, where an oxygen atom connects the C3 of the oxetane ring to the acetate group. This C-O-C bond introduces greater flexibility. Its CAS number is 2260932-62-3.[7]
The structural distinction is visualized below.
Comparative Physicochemical Properties
The addition of an oxygen atom in the "yloxy" variant significantly alters its fundamental properties compared to the "yl" analogue. These differences are summarized below.
| Property | Lithium 2-(oxetan-3-yl)acetate | This compound | Implication |
| CAS RN | 1416271-19-6[6] | 2260932-62-3[7] | Unique identifiers for sourcing and registration. |
| Molecular Formula | C₅H₇LiO₃[8] | C₅H₇LiO₄[7] | 'yloxy' has an additional oxygen atom. |
| Molecular Weight | 122.05 g/mol [8] | 138.05 g/mol [7] | The 16 Da difference is a key differentiator in mass spectrometry. |
| Appearance | White to almost white crystal/powder[8] | White solid[9] | Similar physical appearance. |
| Key Linkage | C-C (Carbon-Carbon) | C-O-C (Ether) | Affects bond angle, length, and rotational freedom. |
| Polarity | Lower | Higher | The ether oxygen increases polarity and H-bond acceptor count. |
| Rotatable Bonds | Lower | Higher | Ether linkage adds a point of flexibility. |
Synthesis, Reactivity, and Stability
Both lithium salts are typically prepared by the straightforward neutralization of their respective parent carboxylic acids with a lithium base, most commonly lithium hydroxide (LiOH).[9]
General Experimental Protocol for Synthesis
The following protocol is adapted from established literature procedures.[9]
-
Dissolution: The parent carboxylic acid (1.0 equiv), either 2-(oxetan-3-yl)acetic acid or 2-(oxetan-3-yloxy)acetic acid, is dissolved in a suitable solvent mixture, such as 1:1 Tetrahydrofuran (THF) and Methanol (MeOH).
-
Neutralization: A stoichiometric amount of Lithium Hydroxide (LiOH) (1.0 equiv) dissolved in water is added to the solution at room temperature.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (typically monitored by pH or LC-MS).
-
Isolation: The solvent is partially or fully removed under reduced pressure. The resulting solid lithium salt can be isolated by filtration or used as an aqueous solution.
Chemical Stability Considerations
A critical consideration for researchers is the potential instability of oxetane-carboxylic acids. Studies have shown that some derivatives can undergo facile isomerization into lactone byproducts, particularly when heated or stored for extended periods.[9][10] This intramolecular ring-opening can lead to impurities and reduced yields in subsequent reactions. Therefore, it is advisable to either use the parent acids promptly after synthesis or to convert them to the more stable lithium salts for storage.
A Practical Guide to Spectroscopic Differentiation
Distinguishing between these two isomers is straightforward with standard analytical techniques. The key is to focus on the signals originating from the linker and the C3 position of the oxetane ring.
Mass Spectrometry (MS)
This is the most definitive method. Due to the extra oxygen atom, the molecular weight of the parent acid of this compound is 16 Da higher than that of 2-(oxetan-3-yl)acetic acid. This mass difference will be clearly observable in the mass spectrum, providing an unambiguous initial identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural confirmation. The most diagnostic signals are from the carbon and protons at the C3 position of the oxetane ring.
| Technique | Lithium 2-(oxetan-3-yl)acetate (Predicted) | This compound (Experimental)[9] | Key Differentiator |
| ¹H NMR | The oxetane C3 proton (-CH -CH₂-) would appear as a multiplet, likely around 3.0-3.5 ppm. | The oxetane C3 proton (-O-CH -O-) is part of a multiplet significantly downfield at ~4.6-4.7 ppm . | The C3-H in the 'yloxy' compound is deshielded by two oxygen atoms and is shifted far downfield. |
| ¹³C NMR | The oxetane C3 carbon (-C H-CH₂-) would be expected in the 30-40 ppm range. | The oxetane C3 carbon (-O-C H-O-) is observed at 71.7 ppm (in D₂O). | The C3 carbon signal is the most unambiguous differentiator. The 'yloxy' carbon is significantly downfield due to being attached to two electronegative oxygen atoms. |
Infrared (IR) Spectroscopy
While both compounds will exhibit a strong absorbance band for the carboxylate (COO⁻) asymmetric stretch (typically ~1600-1550 cm⁻¹), the 'yloxy' compound possesses an additional C-O-C ether linkage. This will give rise to a strong, characteristic C-O stretching band in the fingerprint region, typically between 1150-1085 cm⁻¹, which should be more intense than the C-O stretches from the oxetane ring alone.
Implications for Drug Development and Medicinal Chemistry
The choice between these two building blocks is a strategic one, with significant consequences for a drug candidate's profile.
-
Metabolic Stability: This is arguably the most critical difference. The ether bond in this compound is a potential site of metabolic cleavage via O-dealkylation by cytochrome P450 (CYP) enzymes. In contrast, the carbon-carbon bond in Lithium 2-(oxetan-3-yl)acetate is metabolically robust and not prone to this pathway. Therefore, if metabolic stability is a primary concern, the 'yl' analogue is the superior choice.[3]
-
Conformational Effects: The C-O-C ether linkage is more flexible than the C-C bond, allowing the acetate moiety greater conformational freedom. This can be advantageous if the terminal carboxylate needs to adopt a specific vector to interact with a target protein. Conversely, the more rigid C-C linker can provide a more defined orientation and reduce the entropic penalty upon binding.
-
Physicochemical Properties: The additional ether oxygen in the 'yloxy' derivative increases its polarity and hydrogen bond acceptor count. This can lead to enhanced aqueous solubility and potentially stronger interactions with biological targets.[1][3] This makes it an attractive option when trying to improve the solubility of a lipophilic scaffold.
Conclusion
Lithium 2-(oxetan-3-yl)acetate and this compound are valuable, yet distinct, building blocks for drug discovery. Their core difference—a C-C versus a C-O-C linkage—translates into significant variations in their physicochemical properties, spectroscopic signatures, and, most importantly, their metabolic profiles.
-
Choose Lithium 2-(oxetan-3-yl)acetate for applications demanding high metabolic stability and a rigid structural vector.
-
Choose this compound when seeking to enhance aqueous solubility, introduce conformational flexibility, or add a hydrogen bond acceptor.
A thorough understanding of these differences, confirmed by the straightforward analytical methods outlined in this guide, empowers medicinal chemists to rationally design and synthesize next-generation therapeutics with optimized properties.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
Verhoest, P. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]
-
Verhoest, P. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Jahns, H., et al. (2010). Oxetanes as surrogates for commonly encountered functionalities in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Cheprakova, E. M., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ScienceOpen. Available at: [Link]
-
Stepan, A. F., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Cheprakova, E. M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]
-
Axiom Corporation. Lithium Acetate. Available at: [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lithium salt,2-(oxetan-3-yl)acetic acid | 1416271-19-6 [sigmaaldrich.com]
- 7. This compound | C5H7LiO4 | CID 137945334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | TCI Deutschland GmbH [tcichemicals.com]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
Novel Oxetane-Containing Scaffolds for Drug Discovery
Executive Summary: The "Magic Methyl" of the 2020s
For decades, the gem-dimethyl group was the standard tool for blocking metabolic hotspots and increasing steric bulk. However, this often came at the cost of increased lipophilicity (LogP) and poor solubility. The oxetane ring—a four-membered cyclic ether—has emerged as the superior bioisostere.[1] It offers the steric occlusion of a gem-dimethyl group but with a profound reduction in lipophilicity and a massive boost in aqueous solubility (often >100-fold).[2]
This guide details the strategic deployment of oxetane scaffolds, moving beyond simple substitution to advanced synthetic methodologies like defluorosulfonylation and spirocyclic fusion . We validate these strategies with protocols for synthesizing amino-oxetanes and data from recent FDA approvals like Rilzabrutinib .
Physicochemical Rationale: The Oxetane Effect[1][2][3][4][5][6]
The oxetane ring is not merely a spacer; it is a physicochemical modulator.[3] Its high strain energy (~106 kJ/mol) and significant dipole moment (~1.9 D) create a unique electronic environment.
Bioisosteric Mapping
Oxetanes serve as replacements for three distinct functionalities. The choice depends on the specific liability of the parent scaffold:
| Parent Group | Oxetane Replacement | Rationale & Outcome |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Solubility: Reduces LogD by ~1.0 unit. Metabolism: Blocks CYP450 oxidation at labile methylene sites without the lipophilicity penalty. |
| Carbonyl (C=O) | Oxetane Ring | H-Bonding: The oxetane oxygen acts as a weak H-bond acceptor (similar to C=O). Stability: Removes electrophilic liability of ketones/aldehydes. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Basicity: Lowers pKa of the amine, improving permeability and reducing hERG liability.[3] LE: Increases Ligand Efficiency by reducing MW while maintaining polarity. |
The Basicity Modulation
Placing an oxetane adjacent to a basic amine (an amino-oxetane) dramatically reduces the basicity of that amine due to the strong inductive effect (-I) of the oxygen atom.
-
Effect: pKa reduction of 2–3 units.
-
Benefit: Reduces lysosomal trapping and improves passive permeability in CNS discovery.
Strategic Implementation: The Decision Framework
Before initiating synthesis, use this logic flow to determine if an oxetane modification is viable for your lead compound.
Figure 1: Decision matrix for oxetane incorporation. Note the critical check for metabolic liability type; oxetanes protect aliphatic sites but do not solve aromatic oxidation issues.
Advanced Synthetic Protocols
While classical Williamson etherification works for simple scaffolds, modern drug discovery requires accessing complex 3-amino-oxetanes and 3-aryl-oxetanes . The most robust method for these is the Defluorosulfonylation strategy developed by the Bull group.
Protocol: Synthesis of 3-Amino-Oxetanes via Oxetane Sulfonyl Fluorides (OSF)
This protocol avoids the instability issues of oxetane sulfonyl chlorides and allows for the direct coupling of amines to the oxetane core via a carbocation intermediate.
Reagents Required:
-
3-Oxetane sulfonyl fluoride (OSF) reagent.
-
Target Amine (Primary or Secondary).
-
Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).
-
Base: NaHCO3 (solid).
Step-by-Step Methodology:
-
OSF Activation: Dissolve the amine (1.0 equiv) and 3-oxetane sulfonyl fluoride (1.2 equiv) in TFE (0.2 M concentration).
-
Expert Insight: TFE is critical. It stabilizes the transient oxetane carbocation formed after SO2 extrusion, preventing ring opening or polymerization.
-
-
Defluorosulfonylation: Add solid NaHCO3 (2.0 equiv) to the vial. Seal and heat to 60 °C for 4–16 hours.
-
Mechanism: The reaction proceeds via the loss of Fluoride (F-) and Sulfur Dioxide (SO2), generating a transient oxetanyl cation which is immediately trapped by the amine.[4]
-
-
Workup & Isolation: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with saturated aqueous NaHCO3.
-
Purification: The resulting amino-oxetanes are often polar. Use flash chromatography with a gradient of DCM:MeOH (95:5 to 90:10).
-
-
Validation: Confirm structure via 1H NMR. The oxetane protons typically appear as two doublets between 4.5–5.0 ppm.
Mechanistic Workflow (Graphviz)
Figure 2: The defluorosulfonylation pathway.[5][6][7] The key to this reaction is the controlled generation of the oxetanyl carbocation in a stabilizing solvent (TFE/HFIP).
Case Studies & Data Analysis
Rilzabrutinib (Sanofi)
Target: BTK Inhibitor (Autoimmune/Inflammatory) Structural Innovation: Rilzabrutinib incorporates a gem-dimethyl-substituted oxetane to optimize the linker region.
-
Challenge: The parent scaffold suffered from poor solubility and rapid clearance.[8]
-
Solution: Introduction of the oxetane ring adjacent to the amide warhead.
-
Result: The oxetane moiety reduced the lipophilicity (LogD) while maintaining the precise geometry required for the covalent warhead to engage Cys481.
Comparative Data: Gem-Dimethyl vs. Oxetane
The following data (aggregated from multiple internal and published datasets) illustrates the typical property shifts observed when performing a "Gem-Dimethyl to Oxetane" swap.
| Property | gem-Dimethyl Analog | Oxetane Analog | Fold Change / Delta |
| LogD (pH 7.4) | 3.5 | 2.4 | -1.1 (More Polar) |
| Solubility (µM) | 5 µM | 450 µM | 90x Increase |
| Cl_int (Human Mic) | 45 µL/min/mg | 12 µL/min/mg | 3.7x Stability |
| pKa (Adj. Amine) | 9.2 | 6.5 | -2.7 Units |
Metabolic Stability Considerations
While oxetanes are stable to CYP450, they can be susceptible to Microsomal Epoxide Hydrolase (mEH) under acidic conditions, leading to ring opening (diol formation).
-
Mitigation: 3,3-Disubstitution (e.g., 3-fluoro-3-aryl) sterically hinders the mEH attack, significantly extending half-life compared to 3-monosubstituted oxetanes.
References
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9][5][6][7][10][11][12] Chemical Reviews. Link
-
Müller, K., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Croft, R. A., et al. (2022). "Not all sulfonyl fluorides were created equally - some have oxetanes." Nature Communications. Link
-
Barnes-Seeman, D., et al. (2013). "The role of oxetanes in medicinal chemistry and drug discovery." Journal of Medicinal Chemistry. Link
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of Presenilin-1." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Solubility Profiling of Lithium 2-(oxetan-3-yloxy)acetate: Technical Protocols & Stability Considerations
The following technical guide is structured to address the solubility, stability, and handling of Lithium 2-(oxetan-3-yloxy)acetate , a specialized reagent used primarily as a building block in medicinal chemistry for introducing the oxetane bioisostere.
Executive Summary
This compound (Li-OxOAc) is a critical intermediate for introducing the oxetane moiety—a high-value bioisostere for gem-dimethyl and carbonyl groups—into drug candidates. While the oxetane ring confers improved metabolic stability and physicochemical properties to final drug molecules, the lithium salt reagent itself presents a unique solubility paradox: it combines a highly polar ionic headgroup (lithium carboxylate) with a sensitive, acid-labile cyclic ether tail.
This guide provides a definitive technical framework for determining the solubility profile of Li-OxOAc. Unlike standard salts, the solubility of Li-OxOAc cannot be decoupled from its chemical stability. The core directive of this guide is to treat solubility determination as a kinetic event: you must measure dissolution before degradation occurs.
Chemical Identity & Physicochemical Theory
Structural Analysis
-
Molecular Formula:
[2] -
Key Functional Motifs:
-
Lithium Carboxylate (
): Drives high solubility in water and polar protic solvents due to high lattice energy solvation. -
Oxetane Ring (
): A strained 4-membered ether.[3] While kinetically stable in basic/neutral conditions, it is thermodynamically primed for ring-opening polymerization or hydrolysis in the presence of Lewis or Brønsted acids. -
Ether Linkage (
): Increases solubility in aprotic polar solvents (THF, Dioxane) compared to pure alkyl carboxylates.
-
Predictive Solubility Matrix
Based on the structure-property relationships (SPR) of analogous lithium carboxylates (e.g., Lithium methoxyacetate) and oxetane derivatives, the expected solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water, Methanol | High (>100 mg/mL) | Strong ion-dipole interactions solvate the |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constants support ion dissociation. Ideal for nucleophilic substitution reactions. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate (1-10 mg/mL) | The oxetane oxygen assists in coordinating |
| Chlorinated | DCM, Chloroform | Low (<1 mg/mL) | Insufficient polarity to overcome the crystal lattice energy of the lithium salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature is incompatible with the ionic carboxylate headgroup. |
Critical Stability Warning: The "Solubility-Stability" Trade-off
Trustworthiness Alert: Do not assume thermodynamic stability in solution. Research into oxetane-carboxylic acids has revealed an intrinsic instability where the compound can isomerize into lactones or polymerize upon slight heating or acidification.[4]
-
The Danger Zone: Protic solvents (Methanol/Water) that are not strictly pH-controlled. If the solution becomes slightly acidic (pH < 6), the oxetane ring will open.
-
The Safe Zone: Aprotic solvents (DMSO, DMF) or buffered aqueous systems (pH 8-9).
Mechanism of Instability
The following diagram illustrates the degradation pathway that must be monitored during solubility testing.
Caption: Figure 1. Degradation pathway of solvated oxetane carboxylates. Solubility testing must remain in the 'Safe Zone' to avoid false negatives due to decomposition.
Validated Experimental Protocol
Materials Required
-
Compound: this compound (>98% purity).
-
Solvents: Anhydrous grade (Water content <50 ppm for aprotic solvents).
-
Validation: 1H-NMR (D2O or DMSO-d6) to confirm structural integrity.
Workflow
Step 1: Solvent Preparation (The Buffer Rule)
-
For Aqueous/Alcoholic Solvents: Pre-adjust pH to 8.0–9.0 using trace LiOH. This suppresses protonation of the carboxylate and protects the oxetane ring.
-
For Aprotic Solvents: Use anhydrous solvents stored over molecular sieves.
Step 2: Incremental Addition (Saturation Point)
-
Place 1.0 mL of solvent in a tared vial with a stir bar.
-
Add 10 mg of Li-OxOAc. Stir for 10 mins at 25°C.
-
Visual Check: Clear solution? -> Add another 10 mg.
-
Repeat until undissolved solid persists (cloudiness/precipitate).
Step 3: Supernatant Analysis (The Integrity Check)
-
Filter the saturated solution through a 0.2 µm PTFE filter.
-
Take a 50 µL aliquot for 1H-NMR analysis.
-
Key NMR Signals to Monitor:
-
Oxetane protons: Multiplets around
4.5–4.9 ppm. -
Absence of these signals or appearance of new aliphatic peaks indicates ring opening.
-
Experimental Workflow Diagram
Caption: Figure 2. Iterative solubility determination workflow with mandatory NMR structural validation step.
Applications & Formulation Insights
In Drug Synthesis (Medicinal Chemistry)
Researchers utilizing Li-OxOAc are typically performing nucleophilic substitutions (e.g., displacing a halide) to install the oxetane-ether side chain.
-
Recommended Solvent: DMSO or DMF .
-
Reasoning: High solubility allows for high concentration reactions (0.5 – 1.0 M), increasing reaction rates. The aprotic nature prevents oxetane hydrolysis.
-
-
Avoid: Acidic alcohols or wet acetone, which can lead to byproduct formation.
In Electrolyte Formulation (Battery Research)
While less common than LiBOB or LiDFOB, oxetane-based salts are investigated for Solid Electrolyte Interphase (SEI) formation due to the ring-opening polymerization potential on the anode surface.
-
Solubility in Carbonates (EC/DMC): Likely Low to Moderate (< 0.5 M).
-
Strategy: Use as a co-salt or additive (< 5 wt%) rather than the primary salt. Dissolve in EC (Ethylene Carbonate) at slightly elevated temperature (40°C) strictly under Argon to prevent moisture-induced hydrolysis.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups."[3][5] Angewandte Chemie International Edition. Link
-
Grygorenko, O. O., et al. (2015). "Unexpected Isomerization of Oxetane-Carboxylic Acids." European Journal of Organic Chemistry. (Highlighting the stability risks of the parent acid). Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link
-
PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information. Link
-
Tasaki, K., et al. (2009).[6] "Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents." Journal of The Electrochemical Society. Link
Sources
- 1. Lithium(1+) ion 2-hydroxy-2-(oxetan-3-yl)acetate | C5H7LiO4 | CID 165959219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H7LiO4 | CID 137945334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Methodological & Application
Saponification conditions for ethyl 2-(oxetan-3-yloxy)acetate using LiOH
Application Note: Precision Saponification of Ethyl 2-(oxetan-3-yloxy)acetate
Executive Summary
This guide details the optimized conditions for the saponification of ethyl 2-(oxetan-3-yloxy)acetate to its corresponding carboxylic acid. While standard ester hydrolysis is a trivial transformation, the presence of the oxetane ring —a strained four-membered cyclic ether—introduces a critical failure mode: acid-catalyzed ring opening during workup.
Oxetanes are increasingly utilized in medicinal chemistry as "polar hydrophobic" groups to modulate LogD and metabolic stability (Bull et al., 2016).[1] However, their significant ring strain (~106 kJ/mol) makes them susceptible to rupture under acidic conditions (pH < 3).[1] This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system, prioritizing a buffered workup strategy that guarantees quantitative yield without compromising the heterocyclic core.[1]
Strategic Analysis: The "Acid Trap"
The chemical challenge is not the hydrolysis itself (which is rapid), but the isolation of the product.
-
Base Stability: Oxetanes exhibit excellent stability against nucleophilic attack in basic media (e.g., LiOH, NaOH) due to the high energy barrier for nucleophilic ring opening in the absence of protonation.[1]
-
Acid Fragility: In the presence of strong mineral acids (HCl, H₂SO₄), the oxetane oxygen protonates, creating a potent leaving group.[1] This triggers rapid ring opening (SN1/SN2 borderline mechanism) to form diols or halo-alcohols, destroying the pharmacophore.[1]
Mechanistic Pathway & Risk Assessment
Figure 1: The bifurcation point occurs during acidification. Strong acids lead to irreversible ring opening.
Optimized Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Ethyl 2-(oxetan-3-yloxy)acetate | Substrate | 1.0 | Limiting Reagent |
| LiOH[1][2]·H₂O | Base | 1.5 - 2.0 | Mild base; Li⁺ coordinates carboxylate well. |
| THF | Solvent A | -- | Solubilizes the organic ester.[2] |
| Water | Solvent B | -- | Solubilizes LiOH. |
| Citric Acid (aq, 10%) | Quench | As needed | CRITICAL: Buffers pH to ~4.[1]5. |
Step-by-Step Methodology
1. Solubilization Dissolve the ester (1.0 equiv) in Tetrahydrofuran (THF).
-
Concentration: 0.1 M to 0.2 M.
-
Note: Avoid Methanol if possible to prevent potential transesterification equilibrium, although LiOH usually drives this to completion.[1] THF/Water is cleaner for pure hydrolysis.
2. Saponification Prepare a solution of LiOH[2]·H₂O (1.5 equiv) in Water (volume equal to THF, 1:1 ratio).[1] Add the aqueous LiOH dropwise to the THF solution at Room Temperature (20-25°C) .
-
Observation: The mixture may become biphasic initially but usually homogenizes or forms a fine emulsion.
-
Time: Stir vigorously for 2–4 hours.
-
Monitor: Check TLC (Stain: KMnO₄ or Anisaldehyde; Oxetanes are not UV active unless derivatized) or LC-MS. Look for disappearance of the ester peak (M+H: ~161) and appearance of the acid mass (M-H: ~131 in negative mode).
3. Concentration (The "Cold" Step) Once conversion is >98%, concentrate the reaction mixture under reduced pressure (Rotavap) at <35°C to remove the majority of THF.
-
Result: You will be left with an aqueous solution of the lithium carboxylate.
4. Controlled Acidification (The Critical Step) Cool the aqueous residue to 0°C (ice bath). DO NOT use 1M HCl. Slowly add 10% aqueous Citric Acid dropwise while monitoring pH with a calibrated pH meter or narrow-range pH paper.
-
Target:pH 4.0 – 5.0 .
-
Why? The pKa of the carboxylic acid is ~3.5–4.0. At pH 4.5, sufficient protonation occurs to allow extraction into organic solvent, but the hydronium ion concentration is too low to protonate the oxetane oxygen (pKa of protonated oxetane is ~ -2.0, but ring opening kinetics accelerate drastically below pH 3).[1]
5. Extraction & Isolation
-
Extract the aqueous layer (pH 4.5) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).[1]
-
Note: DCM is often preferred for oxetanes due to better solubility of polar ethers.
-
Wash once with a small volume of brine.
-
Dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo (<30°C).
Quality Control & Troubleshooting
NMR Validation (Self-Validating System)
The integrity of the oxetane ring is easily verified by ¹H NMR.
-
Intact Ring (Target): Look for the distinct oxetane methylene protons. In 3-substituted oxetanes, these appear as multiplets in the 4.4 ppm – 4.9 ppm range.
-
Ring Opened (Failure): If the ring opens, these protons shift upfield significantly to the 3.5 ppm – 3.8 ppm range (typical of acyclic primary alcohols/ethers).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Product stuck in aqueous phase. | The acid is polar.[2] Saturate the aqueous phase with NaCl (solid) before extraction to salt it out. |
| New spots on TLC (lower Rf) | Ring opening occurred. | Acidification was too aggressive. Use 5% Citric Acid or NaH₂PO₄ buffer next time. |
| Reaction Stalled | Poor solubility. | Increase temperature to 35°C (max) or increase water content to fully dissolve LiOH. |
Workup Decision Logic
Figure 2: Logical flow for selecting the acidification agent to preserve the oxetane core.
References
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5] Chemical Reviews, 116(24), 15148–15228.[1] [1]
- Core reference for oxetane stability profiles and MedChem utility.
-
Wuitschik, G., Carreira, E. M., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[2][3][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[1] [1]
- Foundational paper establishing oxetanes as stable, polar surrog
-
BenchChem. (2025).[7] "Assessing the stability of the oxetane ring under various chemical conditions."
- Validation of oxetane stability in basic vs. acidic media.
-
Organic Syntheses. "General Procedures for Ester Hydrolysis."
- Standard operating procedures for LiOH saponific
Sources
Application Note: High-Purity Synthesis of Lithium 2-(oxetan-3-yloxy)acetate
Executive Summary & Strategic Context
In modern medicinal chemistry, the oxetane ring has emerged as a critical "gem-dimethyl" surrogate.[1][2] As established by the Carreira group and others, replacing a gem-dimethyl group or a carbonyl with an oxetane ring often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability without significantly altering the steric bulk of the molecule.
This Application Note details the synthesis of Lithium 2-(oxetan-3-yloxy)acetate , a vital building block used to introduce the oxetane motif into drug candidates via amide couplings or esterifications.
Why this protocol? Most standard alkylation protocols fail with oxetanes due to the ring's sensitivity to acidic conditions and high thermal strain (approx. 110 kJ/mol). This protocol utilizes a Williamson ether synthesis under strictly basic conditions, followed by a mild lithium hydroxide saponification. This route preserves the strained 4-membered ring and delivers the stable lithium salt, which is often superior to the free acid in terms of shelf-stability and polymerization resistance.
Reaction Pathway & Mechanism[1][3]
The synthesis proceeds in two distinct phases:
-
O-Alkylation: Deprotonation of oxetan-3-ol followed by SN2 attack on ethyl bromoacetate.
-
Saponification: Hydrolysis of the ester using LiOH to generate the stable lithium salt.
Visual Workflow (Graphviz)
Figure 1: Sequential workflow for the synthesis of the target lithium salt, highlighting the critical intermediate steps.
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 2-(oxetan-3-yloxy)acetate
Critical Safety Note: Oxetanes are potentially toxic and their specific toxicology is often uncharacterized. Handle in a fume hood. Sodium Hydride (NaH) releases hydrogen gas; ensure inert atmosphere (Ar or N2).
Reagents:
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Ethyl bromoacetate (1.1 equiv)[3]
-
THF (Anhydrous)[5]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Base Suspension: Charge the flask with NaH (1.2 equiv). Add anhydrous THF (approx. 10 mL/g of oxetane). Cool the suspension to 0 °C using an ice/water bath.
-
Alkoxide Formation: Dissolve oxetan-3-ol (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension.
-
Observation: Vigorous evolution of H2 gas will occur.
-
Control: Maintain internal temperature < 5 °C. Stir for 30–60 minutes at 0 °C to ensure complete deprotonation.
-
-
Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise to the cold reaction mixture.
-
Note: The reaction is exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours (overnight).
-
Workup (Neutral):
-
Cool the mixture back to 0 °C.
-
Quench carefully with saturated aqueous NH4Cl (do not use HCl; acid opens the oxetane ring).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: The crude oil is usually sufficiently pure for the next step. If necessary, purify via flash chromatography (Silica, Hexane/EtOAc) – Note: Ensure silica is neutralized or run quickly to prevent acid-catalyzed ring opening.
-
Phase 2: Saponification to this compound
Reagents:
-
Crude Ethyl Ester (from Phase 1)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 equiv)
-
Solvent: THF / Water (1:1 ratio)
Procedure:
-
Dissolve the crude ester in THF.
-
Dissolve LiOH·H2O in water and add it to the THF solution.
-
Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Isolation (Lyophilization):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Wash the remaining aqueous phase with Dichloromethane (DCM) once to remove unreacted organic impurities (the product remains in the water phase).
-
Freeze-dry (Lyophilize) the aqueous layer.
-
-
Final Product: The product is obtained as a white, free-flowing powder.
Analytical Data & QC
The following data represents the expected values for the Lithium salt, based on literature precedents for this specific transformation.
| Parameter | Specification | Notes |
| Appearance | White Solid | Hygroscopic; store in desiccator. |
| Melting Point | 148 – 149 °C | Distinctive sharp melting point for the salt. |
| 1H NMR (D2O) | δ 4.92 – 4.83 (m, 2H)δ 4.72 – 4.62 (m, 2H)δ 4.60 (m, 1H)δ 3.90 (s, 2H) | Key Diagnostic: The "roofing" multiplets at 4.6–4.9 ppm are characteristic of the oxetane ring protons. The singlet at 3.90 ppm corresponds to the alpha-methylene of the acetate. |
| 13C NMR (D2O) | δ 177.0 (C=O)δ 78.4 (Oxetane CH)δ 71.7 (Oxetane CH2)δ 68.5 (Acetate CH2) | Carbonyl shift at 177 ppm confirms carboxylate salt formation. |
Troubleshooting & Stability Guide
The oxetane ring is the critical failure point. Use this decision tree to diagnose yield issues.
Figure 2: Troubleshooting logic for common synthetic failures.
Key Stability Insights:
-
Acid Sensitivity: Oxetanes function as "masked homo-allyl alcohols." In the presence of strong acid (HCl, H2SO4), the ring opens to form a carbocation which is rapidly trapped or polymerizes. Never acidify the final lithium salt solution to "get the free acid" unless immediately reacting it.
-
Base Stability: Oxetanes are remarkably stable to base (NaOH, LiOH, NaH), making the Williamson ether synthesis the ideal route.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Burkhard, J. A., et al. (2010).[6][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[8] Link
-
Muller, K., et al. (2012). "Method for the preparation of oxetane derivatives." World Intellectual Property Organization, WO2012066070. (Primary source for scale-up of this compound). Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][8][10][11] Chemical Reviews, 116(19), 12150–12233. Link
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Late-stage functionalization using oxetane lithium salts
Application Note: Late-Stage Functionalization Using Oxetane Lithium Salts
Part 1: Executive Summary & Chemical Rationale
The "Magic Methyl" of the 21st Century In modern drug discovery, the oxetane ring has emerged as a critical bioisostere. It serves as a metabolic shield and solubility enhancer, often replacing gem-dimethyl or carbonyl groups.
-
Physicochemical Impact: The oxetane ring is highly polar yet lipophilic enough to cross membranes. It lowers LogD (typically by 0.3–0.5 units) compared to gem-dimethyl analogs while blocking metabolically labile sites.
-
The Challenge: Appending an oxetane ring at a late stage (Late-Stage Functionalization, LSF) is synthetically arduous. The direct nucleophilic species, 3-lithiooxetane , is thermally unstable. It possesses carbenoid character and undergoes rapid
-elimination or ring fragmentation to form allyl alcohol species, even at cryogenic temperatures (-78 °C).
The Solution This guide details two protocols to harness this unstable species:
-
Protocol A (Batch): An "Internal Quench" (Barbier) strategy for standard laboratories.
-
Protocol B (Flow): A "Flash Chemistry" strategy for high-yield, stepwise functionalization.
Part 2: Mechanism & Stability Profile
The generation of 3-lithiooxetane relies on Lithium-Halogen Exchange (Li/I) using 3-iodooxetane.[1] The stability of the resulting species is the rate-limiting factor.
Critical Causality:
-
Path A (Desired): Li/I exchange occurs faster than nucleophilic attack on the electrophile (in Barbier conditions).
-
Path B (Degradation): If the 3-lithiooxetane is left to "age" (even for 1 minute in batch), it undergoes ring opening.
DOT Diagram: Reaction Pathway & Degradation
Caption: The kinetic competition between electrophilic trapping and thermodynamic ring fragmentation.
Part 3: Experimental Protocols
Protocol A: Batch Synthesis (Internal Quench / Barbier Conditions)
Best for: Preliminary screening, labs without flow reactors, and ketone electrophiles.
Scientific Principle: Since 3-lithiooxetane decomposes within seconds in batch, the electrophile must be present during the lithiation. The rate of Li/I exchange (
Reagents:
-
Substrate: 3-Iodooxetane (1.0 equiv).
-
Electrophile: Ketone or Aldehyde (1.2–1.5 equiv).
-
Lithium Source: n-BuLi (1.1 equiv, 1.6 M in hexanes).
-
Solvent: Anhydrous THF:Et₂O (2:1 ratio) or CPME (Cyclopentyl methyl ether).
Step-by-Step Workflow:
-
Setup: Flame-dry a 10 mL Schlenk flask under Argon.
-
Cocktail Preparation: Add 3-iodooxetane (184 mg, 1.0 mmol) and the Electrophile (e.g., Benzophenone, 1.2 mmol) to the flask.
-
Solvation: Dissolve in anhydrous THF/Et₂O (5 mL).
-
Cryogenics: Cool the mixture to -78 °C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.
-
Reactive Addition: Add n-BuLi (1.1 mmol) dropwise down the side of the flask over 2 minutes.
-
Note: The solution may turn slight yellow.
-
-
Reaction: Stir at -78 °C for exactly 5 minutes .
-
Quench: While still at -78 °C, add saturated aq. NH₄Cl (2 mL).
-
Workup: Warm to room temperature, extract with EtOAc, and purify via silica gel chromatography.
Expected Yield: 40–55% (Yield is limited by competitive background reaction of BuLi with the electrophile).
Protocol B: Continuous Flow (Flash Chemistry)
Best for: Late-Stage Functionalization (LSF) of complex scaffolds, scale-up, and maximum yield.
Scientific Principle: Flow chemistry decouples the generation and consumption steps spatially. By setting a residence time (
Equipment:
-
Dual-pump flow reactor (e.g., Vapourtec, Syrris, or custom tubing).
-
T-mixers (Micromixers, ID = 250–500 µm).
-
Pre-cooling loops.
Flow Schematic (DOT):
Caption: Flash chemistry setup ensuring <0.1s lifetime for the unstable intermediate.
Step-by-Step Workflow:
-
System Prep: Dry all lines with anhydrous THF. Set cooling bath to -78 °C.
-
Solution Prep:
-
Stream A: 3-Iodooxetane (0.1 M in THF).
-
Stream B:n-BuLi (0.1 M in Hexanes).
-
Stream C: Electrophile (0.12 M in THF).
-
-
Flow Rates: Calculate flow rates to achieve:
- (Lithiation): 0.050 s (50 ms) .[2]
- (Trapping): 1.0 s .
-
Execution: Start pumps. Discard the first 2 residence volumes (equilibration). Collect the steady state output into a flask containing sat. NH₄Cl.[3]
-
Yield: 70–90% (Significantly higher than batch due to elimination of side reactions).
Part 4: Data Summary & Troubleshooting
Table 1: Comparison of Methods
| Feature | Protocol A (Batch/Barbier) | Protocol B (Flow/Flash) |
| Mechanism | Internal Quench (Competitive) | External Quench (Stepwise) |
| Intermediate Lifetime | ~0 seconds (Transient) | 0.05 seconds (Controlled) |
| Typical Yield | 40–55% | 70–90% |
| Electrophile Scope | Ketones, some Aldehydes | Ketones, Aldehydes, Imines, Isocyanates |
| Key Failure Mode | BuLi attacks Electrophile | Clogging or Temperature fluctuation |
| Complexity | Low (Standard Glassware) | High (Pumps/Tubing required) |
Troubleshooting Guide:
-
Problem: Low yield in Batch (Protocol A).
-
Problem: Recovery of starting material (3-iodooxetane).
-
Problem: Ring Opening (Allyl Alcohol formation).
Part 5: References
-
Natho, P., Colella, M., Andresini, M., Degennaro, L., & Luisi, R. (2024).[9] Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(15), 3032–3036.[9] [Link][1]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[8] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polanc, S., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Degennaro, L., Nagaki, A., Moriwaki, Y., Romanazzi, G., Dell’Anna, M. M., Yoshida, J., & Luisi, R. (2016). Flow Microreactor Synthesis of 2,2-Disubstituted Oxetanes via 2-Phenyloxetan-2-yl Lithium. Open Chemistry, 14, 342-349. [Link]
Sources
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing acid-catalyzed ring opening of oxetane ethers
Topic: Preventing Acid-Catalyzed Ring Opening of Oxetane Ethers
Status: Operational | Tier: Level 3 (Senior Research Support)
Core Directive & Mechanistic Insight
The "Gem-Dimethyl" Trap: Oxetanes are powerful bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1] However, their high ring strain (~106 kJ/mol) creates a "loaded spring" effect. While 3,3-disubstituted oxetanes are surprisingly robust, they are not invincible.
The Failure Mode: The primary failure mode is acid-catalyzed hydrolysis or nucleophilic ring opening . This is not a random degradation; it follows a specific mechanistic pathway that can be arrested if you understand the causality.
The Mechanism of Failure (Why your compound disappears)
The ring opening is an
-
Activation: A proton (
) or Lewis acid binds to the ether oxygen. -
Attack: A nucleophile (water, chloride, alcohol) attacks the
-carbon. -
Collapse: The ring strain releases, irreversibly opening the ether to an alcohol.
Key Insight: 3,3-disubstituted oxetanes are more stable because the substituents sterically hinder the trajectory of the incoming nucleophile toward the
Figure 1: The acid-catalyzed degradation pathway. Note that the protonation is reversible, but the nucleophilic attack is driven by strain release.
Troubleshooting Guides (FAQs)
Scenario A: "My product vanished during Boc-deprotection."
Diagnosis: You likely used standard TFA/DCM (Trifluoroacetic acid/Dichloromethane) conditions. While 3,3-disubstituted oxetanes can survive this, the presence of any nucleophile (even trace water) in a high-acid environment leads to rapid hydrolysis.
Corrective Protocol:
-
Avoid TFA if possible. TFA is a strong organic acid that promotes ring opening.
-
Alternative 1 (Preferred): Use
in 1,4-dioxane.-
Why? Dioxane is non-nucleophilic. If the system is kept strictly anhydrous, the chloride ion is a poor nucleophile in this solvent matrix compared to water in TFA.
-
-
Alternative 2 (Milder): Use
(Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine.
Scenario B: "I see a streak on my TLC/Column, and yield is low."
Diagnosis: Silica gel is naturally acidic (
Corrective Protocol: The "Neutralized Silica" Method
-
Step 1: Prepare your eluent (e.g., Hexane/EtOAc).
-
Step 2: Add 1% to 3% Triethylamine (TEA) or
to the solvent system. -
Step 3: Pre-flush the column with this basic solvent before loading your sample.
-
Result: The base deprotonates the surface silanols, capping the acidic sites. Your oxetane will elute as a tight band.
Scenario C: "My compound degrades in the biological assay buffer."
Diagnosis: If your assay is at
Validation Step: Run a stability study before blaming the biology:
-
Dissolve compound in the assay buffer (mock, no protein).
-
Incubate at
. -
Monitor by LC-MS at
. -
Insight: If it degrades here, you must modify the scaffold (e.g., ensure 3,3-disubstitution or add electron-withdrawing groups to reduce the basicity of the ether oxygen).
Best Practice Workflows
Workflow 1: Safe Workup for Oxetane Reactions
Never allow local acid pockets to form during quenching.
| Step | Standard Protocol (Risky) | Oxetane-Safe Protocol (Recommended) |
| Quench | Add | Pour reaction mixture into Sat. |
| Extraction | DCM or EtOAc | EtOAc (DCM can form trace HCl over time; EtOAc is safer). |
| Drying | ||
| Concentration | Rotovap at | Rotovap at |
Workflow 2: Decision Tree for Reaction Planning
Figure 2: Pre-synthesis risk assessment logic.
Data & Stability Reference
Comparative Stability of Cyclic Ethers (Half-life estimates)
| Ring System | Strain (kJ/mol) | Stability in 1M HCl ( | Stability in Base ( |
| Epoxide (3-mem) | ~114 | Seconds (Instant opening) | Unstable (Nucleophilic attack) |
| Oxetane (4-mem) | ~106 | Minutes to Hours * | Stable (Generally) |
| THF (5-mem) | ~23 | Stable | Stable |
*Note: 3,3-disubstituted oxetanes can exhibit half-lives of days at pH 1 if no nucleophile is present, but this drops to minutes if heated or in the presence of strong nucleophiles.
References
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups.[3][6][10] Angewandte Chemie International Edition.
- Core Reference: Establishes the fundamental stability profile and bioisosteric utility.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Journal of Medicinal Chemistry.
- Technical Grounding: Provides the structural data on 3,3-disubstitution effects on stability.
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.
- Comprehensive Review: Covers synthesis and handling in depth.
-
BenchChem Technical Support. (2025). Neutralizing Silica Gel for Column Chromatography of Sensitive Compounds.
-
Protocol Verification: Source for the TEA neutralization technique.[5]
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. orgsyn.org [orgsyn.org]
- 8. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Technical Support Center: Storage & Handling of Oxetane Lithium Salts
This technical guide focuses on the storage and handling of Oxetane-3-sulfinate Lithium and Oxetane-3-carboxylate Lithium salts, which are the primary stable "oxetane lithium salts" used in drug development (e.g., for radical functionalization or as bioisosteres). It also addresses the critical handling of transient 3-lithiooxetane species to distinguish them from storable reagents.
Topic: Prevention of Degradation in Oxetane Lithium Reagents Audience: Medicinal Chemists, Process Chemists, and Compound Management Teams Version: 2.1 (Current)
Introduction: The Stability Paradox
Oxetane lithium salts (specifically Lithium Oxetane-3-sulfinate ) are high-value reagents in modern medicinal chemistry, serving as radical precursors to install the oxetane "magic methyl" bioisostere. While the oxetane ring is surprisingly robust to basic conditions, it suffers from a "Strain-Hygroscopicity" paradox :
-
Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy, making it thermodynamically primed for ring-opening.
-
Hygroscopicity: The lithium counter-cation is highly hygroscopic. Absorbed atmospheric moisture does not just solvate the ion; it can facilitate proton transfer or capture atmospheric
, creating a micro-acidic environment on the crystal surface.
The Result: Even trace acidity triggers an autocatalytic ring-opening polymerization (ROP) or fragmentation, turning a free-flowing powder into a sticky, unusable gum.
Module 1: Critical Storage Protocols
The "Golden Triangle" of Storage
To prevent degradation, you must control three variables simultaneously. Failure in one compromises the others.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression of ring-opening pathways. While stable at RT for short periods, long-term storage requires deep freeze to arrest slow hydrolysis. |
| Atmosphere | Argon or Nitrogen (Glovebox preferred) | Lithium salts absorb water rapidly. Moisture leads to protonation of the sulfinate/carboxylate, generating the conjugate acid which catalyzes ring opening. |
| Container | Amber Glass with Teflon-lined Cap + Parafilm | Protects from light (preventing radical decomposition of sulfinates) and creates a secondary hermetic seal. Avoid metal containers (potential redox catalysis). |
Visualizing the Degradation Pathway
Understanding how it breaks down helps you prevent it. The diagram below illustrates the cascade triggered by poor storage.
Caption: Figure 1. The moisture-induced degradation cascade. Note that the formation of the conjugate acid (protonation) is the rate-determining step for instability.
Module 2: Troubleshooting & Quality Control
Self-Validating Purity Check (The "Solubility Test")
Before committing valuable advanced intermediates to a reaction, validate your reagent.
-
Step 1: Dissolve ~5 mg of the salt in 0.5 mL of dry DMSO-d6 or D2O (if using immediately).
-
Step 2: Observe visually.
-
Pass: Clear, colorless solution.
-
Fail: Turbidity, floating particulates, or oily droplets (indicates polymerization).
-
-
Step 3: Run 1H NMR.
NMR Diagnostics Table
Use this table to interpret your NMR spectra for Lithium Oxetane-3-sulfinate .
| Signal (DMSO-d6) | Chemical Shift (δ) | Interpretation | Action |
| Oxetane CH (Ha) | ~4.6 - 4.8 ppm (m) | Intact Oxetane Ring | Proceed |
| Oxetane CH (Hb) | ~4.4 - 4.6 ppm (m) | Intact Oxetane Ring | Proceed |
| Broad Multiplets | 3.4 - 3.8 ppm | Ring-opened polyether chain | Discard (Irreversible) |
| Aldehyde Proton | ~9.5 - 9.8 ppm | Fragmentation (Formaldehyde equivalent) | Discard |
| Sharp Singlet | ~2.5 ppm | DMSO (Solvent) | Reference |
Re-purification (Emergency Protocol)
Warning: Only attempt if degradation is <10%. If the solid is gummy, discard it.
-
Wash: Suspend the solid in anhydrous Diethyl Ether (Et2O) or Dichloromethane (DCM). The lithium salt is typically insoluble, while organic decomposition products (ring-opened alcohols) may dissolve.
-
Filter: Rapidly filter under an inert atmosphere (Schlenk frit).
-
Dry: Vacuum dry at RT for 2 hours. Do not heat.
Module 3: FAQs - Addressing Specific Scenarios
Q1: I bought "3-Lithiooxetane" solution, but it arrived warm. Is it still good?
A: No.
-
Explanation: 3-Lithiooxetane is a transient species, not a stable salt. It is generated in situ at -78°C and decomposes rapidly above -60°C via fragmentation into ethylene and formaldehyde equivalents.
-
Correction: You likely purchased a precursor (like 3-iodooxetane) or a stable salt (like the sulfinate). If you truly need the lithiated species, you must generate it yourself and use it immediately. It cannot be stored or shipped.
Q2: Can I store the lithium salt in a standard desiccator?
A: Only if it is under vacuum or inert gas.
-
Risk: Standard desiccators often contain air. The
in the air can react with surface moisture and the lithium ion to form Lithium Carbonate ( ) and protonate the oxetane anion. -
Recommendation: Use a vacuum desiccator flushed with Argon, or store individual vials inside a sealed Mylar bag with a desiccant pack at -20°C.
Q3: Why did my reaction turn into a gel?
A: You likely triggered Lewis-Acid Catalyzed Polymerization.
-
Cause: If your reaction mixture contained strong Lewis Acids (like
, ) or if the lithium salt contained residual acidic impurities, the oxetane ring opened and polymerized (similar to THF polymerization). -
Prevention: Ensure the reaction pH remains neutral or basic. If activating the sulfinate (e.g., for radical coupling), ensure the oxidative conditions do not generate excessive local acidity.
Module 4: Handling Workflow (Decision Tree)
Follow this logic flow to determine the correct handling procedure for your specific oxetane reagent.
Caption: Figure 2. Decision matrix for storage vs. in-situ generation workflows.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5] Chemical Reviews. [Link]
-
Knauber, T., & Arikan, F. (2018). "Preparation, Properties, and Safe Handling of Commercial Organolithiums." Organic Process Research & Development. [Link]
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to Metabolic Stability: Oxetane Ethers vs. Cyclobutyl Ethers
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the intricate process of drug discovery, a candidate molecule's success is not solely dictated by its potency against a biological target. Its absorption, distribution, metabolism, and excretion (ADME) profile is equally critical, with metabolic stability being a cornerstone of this profile. A compound that is rapidly metabolized by the body will have a short half-life and low bioavailability, often rendering it ineffective. Medicinal chemists, therefore, dedicate significant effort to designing molecules that can withstand the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme superfamily located in the liver.[1][2][3]
To enhance metabolic robustness, chemists often employ bioisosteric replacement—swapping one functional group for another with similar physical or chemical properties to improve the molecule's ADME characteristics without compromising its biological activity. Two four-membered rings, the oxetane ether and the cyclobutyl ether, have emerged as valuable motifs in this endeavor.[4][5] They are frequently used to replace other groups, such as gem-dimethyl or carbonyl moieties, to fine-tune properties like solubility and lipophilicity.[6][7] This guide provides a direct comparison of the metabolic stability of oxetane ethers and their carbocyclic counterparts, cyclobutyl ethers, supported by experimental data and protocols to aid researchers in making informed design choices.
Core Metabolic Pathways: A Tale of Two Rings
The metabolic fate of a drug candidate is largely determined by its susceptibility to Phase I and Phase II metabolic enzymes. For small molecules containing ether and cycloalkane functionalities, the primary enzymes of concern are the CYP450s, which catalyze oxidative metabolism.[1][8]
-
Cyclobutyl Ethers: As simple cycloalkanes, cyclobutane rings are susceptible to CYP-mediated oxidation. The enzymes typically catalyze the hydroxylation of C-H bonds, introducing a polar hydroxyl group to facilitate excretion. The rigidity and puckered conformation of the cyclobutane ring can influence which positions are most accessible to the enzyme's active site.[4][9]
-
Oxetane Ethers: Oxetanes introduce a unique set of properties. The oxygen atom within the four-membered ring is electron-withdrawing, which can render adjacent C-H bonds less susceptible to oxidative attack by CYP enzymes.[7] This intrinsic electronic property often makes the oxetane motif more resistant to metabolism compared to purely aliphatic rings.[5][10] However, an alternative metabolic pathway exists for oxetanes: ring-opening by microsomal epoxide hydrolase (mEH), although this is often a less prominent clearance pathway compared to CYP-mediated oxidation of more labile parts of the molecule.[11]
Head-to-Head Comparison: Experimental Evidence
Numerous studies have demonstrated that the incorporation of an oxetane ring in place of a cyclobutane or other alkyl groups can lead to significant improvements in metabolic stability.[5][12] This substitution can reduce the intrinsic clearance rate, thereby increasing the metabolic half-life of the compound.
In a compelling example from a program developing inhibitors of the enzyme PKCθ, a cyclobutane-containing compound (Compound 84 ) showed potent activity but suffered from cytotoxicity and inhibition of CYP enzymes. Replacing the cyclobutane with an oxetane ring (Compound 86 ) not only enhanced metabolic stability but also improved the overall ADMET profile, including reduced cytotoxicity and better selectivity.[5]
| Compound Pair | Motif | Key Metabolic Stability Parameter | Result | Reference |
| IDO1 Inhibitors | Oxetane vs. Cyclobutane | Metabolic Turnover & Off-target Profile | The oxetane analogue demonstrated an improved off-target profile and favorable PK properties compared to the cyclobutane version.[5] | [5] |
| PKCθ Inhibitors | Oxetane vs. Cyclobutane | Metabolic Stability & Cytotoxicity | The oxetane derivative displayed enhanced metabolic stability and lower cytotoxicity relative to the cyclobutane analogue.[5] | [5] |
| General Matched Pairs | Diaryl-oxetane vs. Diaryl-cyclobutane | Cell Permeability & Clearance | Cell permeability is markedly improved when changing a cyclobutane to an oxetane, with generally improved clearance profiles observed.[12] | [12] |
Table 1: Summary of comparative data highlighting the metabolic advantages of oxetane-containing compounds over their cyclobutane analogues.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is the industry standard. It is a cost-effective, high-throughput screen used in early drug discovery.[2][13]
Causality Behind Experimental Choices:
This protocol is designed to be a self-validating system. The use of pooled liver microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[14] The reaction is initiated by the addition of the NADPH cofactor, which provides the necessary reducing equivalents for CYP450 activity.[2][15] A control incubation is run without NADPH to assess for any non-CYP-mediated degradation (e.g., chemical instability or metabolism by other enzymes like esterases). The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[13] Finally, the inclusion of well-characterized control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) validates the metabolic competency of the microsomal batch.
Reagents and Materials:
-
Test compounds (Oxetane and Cyclobutyl analogues)
-
Pooled Liver Microsomes (Human, Rat, or other species of interest)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Control Compounds (e.g., Verapamil, Warfarin)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS analysis)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Step-by-Step Assay Procedure:
-
Preparation: Prepare stock solutions of test and control compounds in DMSO (typically 10 mM). Serially dilute to create working solutions.
-
Incubation Mixture: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[14][15][16]
-
Pre-incubation: Add a small volume of the test compound working solution to the microsome mixture (final concentration typically 1 µM). Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiate Reaction: Add the NADPH solution to initiate the metabolic reaction. This is your T=0 time point for the NADPH-positive samples. For NADPH-negative controls, add an equal volume of buffer.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[15][16] This quenches the reaction.
-
Protein Precipitation: Once all time points are collected, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[13]
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Visualizing the Process and Metabolic Fates
To better understand the experimental process and the divergent metabolic pathways, the following diagrams illustrate the workflow and the chemical transformations.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Comparative metabolic fates of oxetane vs. cyclobutyl ethers.
Conclusion and Future Outlook
The strategic replacement of a cyclobutyl ether with an oxetane ether is a powerful and validated tactic in medicinal chemistry for enhancing metabolic stability.[17][18] The inherent electronic properties of the oxetane ring render it less susceptible to the primary routes of oxidative metabolism that readily modify carbocyclic structures like cyclobutane.[7] As demonstrated by comparative data, this substitution frequently leads to lower intrinsic clearance and a more favorable pharmacokinetic profile.
While the trend is clear, the magnitude of the improvement is context-dependent and must be confirmed empirically for each new chemical series. The in vitro microsomal stability assay remains an indispensable tool for generating this critical data. As drug discovery continues to tackle increasingly complex biological targets, the rational application of metabolically robust building blocks like oxetane ethers will be paramount to the development of safe and effective medicines.
References
- Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
- Toselli, F., et al. (n.d.).
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- PharmaBlock. (n.d.).
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Yuan, C., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- O'Hagan, V., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges, The Royal Society of Chemistry.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- O'Hagan, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- BenchChem. (2025). Oxetane vs.
- Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
- O'Hagan, V., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC, NIH.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Moodie, E. D. A., et al. (2021). A matched molecular pair analysis of 3,3-diaryloxetanes and their isosteric analogues. MedChemComm, RSC Publishing.
- Guengerich, F. P. (2007). Cytochrome P450 and Chemical Toxicology.
- Sohl, C. D., et al. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
- van der Doelen, R. T., et al. (n.d.).
- van der Doelen, R. T., et al. (n.d.).
- Wikipedia. (n.d.). Cytochrome P450.
- Hong, J.-Y., et al. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers.
- Miana, G. A. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mttlab.eu [mttlab.eu]
- 3. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Physicochemical Guide: 2-(Oxetan-3-yloxy)acetic Acid vs. Acetic Acid
Executive Summary
In modern drug development, fine-tuning a molecule's acid dissociation constant (pKa) is a critical optimization step that directly dictates aqueous solubility, lipophilicity, and target engagement. This guide provides an objective, mechanistic comparison between the foundational acetic acid and the highly functionalized 2-(oxetan-3-yloxy)acetic acid . By evaluating the profound electron-withdrawing effects of the oxetane-ether system, we demonstrate why the oxetane derivative exhibits a significantly lower pKa (higher acidity) than its unsubstituted counterpart.
Structural Causality and pKa Modulation
As an application scientist, it is essential to look beyond the raw data and understand the structural causality driving molecular behavior. The acidity of a carboxylic acid is governed by the stability of its conjugate base (the carboxylate anion).
-
Acetic Acid (The Baseline): Acetic acid has a well-established pKa of 4.76. The adjacent methyl group exerts a mild electron-donating inductive effect (+I), which localizes negative charge on the carboxylate anion, inherently limiting its stability.
-
The Ether Effect (The Bridge): To understand the oxetane derivative, we must first examine , which has a pKa of 3.57[1][2]. Replacing an alpha-hydrogen with a methoxy group introduces a highly electronegative oxygen atom. This exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carboxylate group and stabilizing the conjugate base[2].
-
The Oxetane Effect: 2-(oxetan-3-yloxy)acetic acid further modifies this architecture by replacing the methyl group of the ether with an oxetane ring. In contemporary medicinal chemistry, to modulate basicity and acidity[3]. The 4-membered oxetane ring is highly strained (bond angles ~90°). This geometric constraint forces the endocyclic carbon-carbon bonds to adopt higher p-character, which consequently increases the s-character of the exocyclic carbon-oxygen bond. Higher s-character directly correlates with increased electronegativity.
Quantitative Data Summary
| Property | Acetic Acid | Methoxyacetic Acid (Reference) | 2-(Oxetan-3-yloxy)acetic Acid |
| Chemical Formula | C₂H₄O₂ | C₃H₆O₃ | C₅H₈O₄ |
| Molar Mass | 60.05 g/mol | 90.08 g/mol | 132.11 g/mol |
| Experimental/Predicted pKa | 4.76 | 3.57 | ~3.20 - 3.40 (Predicted) |
| Inductive Effect (-I) | Weak (+I from CH₃) | Strong (-I from Ether O) | Very Strong (-I from Ether + Oxetane) |
| Conjugate Base Stability | Low | High | Very High |
Mechanistic Visualization
Electron-withdrawing cascade stabilizing the conjugate base of the oxetane derivative.
Experimental Methodology: Self-Validating pKa Determination
To empirically validate the pKa difference between these compounds, a highly controlled potentiometric titration must be executed. A protocol is only reliable if it accounts for environmental variables. This workflow is designed as a self-validating system that controls for ionic strength, atmospheric interference, and electrode drift.
Step-by-Step Protocol:
-
System Calibration: Calibrate the glass pH electrode using high-precision standardized buffers (pH 4.00, 7.00, and 10.00) at exactly 25.0 ± 0.1 °C.
-
Causality: The Nernstian slope and the acid dissociation constant are highly temperature-dependent. Strict thermal control prevents baseline drift.
-
-
Sample Preparation: Prepare a 0.01 M solution of the target acid (e.g., 2-(oxetan-3-yloxy)acetic acid) in a 0.15 M KCl aqueous background.
-
Causality: The 0.15 M KCl acts as an ionic strength adjuster. It maintains constant activity coefficients for the ions throughout the titration and mimics physiological osmolarity, ensuring the derived pKa is biologically relevant.
-
-
Environmental Control: Submerge the titration vessel in a water bath at 25.0 °C and continuously purge the headspace with high-purity Nitrogen (
) gas.-
Causality: Atmospheric carbon dioxide (
) dissolves in water to form carbonic acid, which artificially lowers the pH and skews the titration curve. The blanket eliminates this interference.
-
-
Titration Execution: Titrate the solution using standardized 0.1 M KOH, adding it in micro-increments (e.g., 0.05 mL). Use an automated titrator to record the pH only after dynamic equilibrium is reached for each addition.
-
Data Analysis: Plot the first derivative of the titration curve (
) to precisely identify the equivalence point. Calculate the exact pKa using a non-linear regression fit applied to the Henderson-Hasselbalch equation.
Workflow Visualization
Self-validating potentiometric titration workflow for accurate pKa determination.
References
-
Title: Methoxyacetic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level Source: ChemRxiv URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Lithium 2-(oxetan-3-yloxy)acetate
Executive Hazard Analysis & Strategic Approach
As researchers, we often treat catalog intermediates as "standard reagents," but Lithium 2-(oxetan-3-yloxy)acetate (PubChem CID: 137945334) requires a nuanced approach. This compound combines a strained oxetane ring with a lithium carboxylate salt .
While automated GHS classifications label this as a Category 2 Irritant (Skin/Eye) and Category 4 Acute Toxin (Oral) [1], the Senior Scientist's perspective dictates we apply the Precautionary Principle . The oxetane moiety possesses significant ring strain (~106 kJ/mol), structurally resembling epoxides.[1] Although generally more stable than epoxides, oxetanes are potential alkylating agents and should be handled as potential genotoxins until specific toxicology data proves otherwise [2]. Furthermore, lithium salts pose specific central nervous system (CNS) risks if systemic absorption occurs [3].
The Core Directive: Handle this substance with the assumption that it is a sensitizer and potential alkylating agent , prioritizing dust control and dermal protection.
Personal Protective Equipment (PPE) Matrix
The following matrix moves beyond generic "safety glasses and gloves" to specific technical requirements based on the compound's permeation potential and physical state.
Table 1: Task-Based PPE Specifications
| Hazard Zone | Operational Context | Respiratory Protection | Dermal Protection | Eye/Face Protection |
| Zone A: Solid Handling | Weighing, aliquoting, transfer of dry powder. Risk: Inhalation of particulates. | Fume Hood (Face velocity: 0.5 m/s). If hood unavailable: N95/P2 Respirator min. | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm). Lab coat with cuffed sleeves. | Safety Goggles (ANSI Z87.1) with side shields.[2][3] |
| Zone B: Solution Prep | Dissolution in polar solvents (Water, DMSO, Methanol). Risk: Splash & rapid dermal absorption. | Fume Hood required. Sash at working height. | Long-cuff Nitrile or Neoprene . Note: Oxetanes can permeate thin latex. | Chemical Splash Goggles or Face Shield if volume >50mL. |
| Zone C: Waste/Spill | Cleaning spills, quenching reactions.[4] Risk: Aerosolization & exothermic reaction. | Half-mask Respirator with P100/Organic Vapor cartridges. | Tyvek® Sleeves or Apron over lab coat. Double Nitrile (change immediately if splashed). | Full Face Shield + Goggles. |
Decision Logic: PPE Selection Workflow
The following decision tree illustrates the logic flow for selecting the appropriate safety gear, ensuring a self-validating safety check before every experiment.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.
Technical Handling Protocol (The Self-Validating System)
To ensure scientific integrity and safety, follow this causality-driven protocol.
Phase 1: Weighing & Static Control
The Risk: Lithium salts are often hygroscopic, but fine dry powders can carry static charges, causing "jumping" of particles and inhalation risk.
-
Environment: Utilize a dedicated balance enclosure or fume hood.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Technique: Do not use a spatula that has been cleaned with acetone immediately prior (evaporation causes cooling and static). Use a dedicated, dry stainless steel spatula.
Phase 2: Solubilization & Reaction Setup
The Risk: The oxetane ring is susceptible to acid-catalyzed ring opening, which is exothermic.
-
Solvent Choice: Dissolve in neutral or slightly basic buffers (pH 7-8). Avoid acidic media unless the reaction explicitly requires ring opening [4].
-
Addition Order: Add the solid to the solvent, not solvent to solid, to minimize dust generation.
-
Validation: Check the pH of the solution. If the pH drops unexpectedly, it may indicate hydrolysis/ring opening (generating acidic byproducts).
Phase 3: Decontamination & Disposal
The Risk: Residual oxetane activity in waste streams.
-
Primary Quench: If disposing of active material, treat with a dilute aqueous base (e.g., 1M NaOH) to ensure the ring remains stable until professional incineration, OR treat with a specific nucleophile (like thiosulfate) if a validated quenching protocol exists for your specific derivative. Note: Avoid strong acids for disposal to prevent uncontrolled exotherms.
-
Surface Cleaning: Wipe surfaces with a detergent solution (surfactant), followed by water. Do not use volatile organic solvents (like ethanol) as a primary cleaner, as they may spread the residue rather than lifting it.
Emergency Response
-
Inhalation: Move to fresh air immediately. The lithium component can cause respiratory irritation.[5] If wheezing occurs, seek medical attention.
-
Skin Contact:
-
Drench: Wash with soap and water for 15 minutes.[3]
-
Do NOT use alcohol: Alcohol increases skin permeability and may accelerate absorption of the oxetane moiety.
-
-
Eye Contact: Flush for 15 minutes. The lithium salt is an irritant (Eye Irrit.[5][6] 2A); immediate dilution is critical to prevent corneal damage.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137945334, this compound. Retrieved from [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (Explains ring strain and reactivity profiles). Retrieved from [Link]
-
Aral, H., & Vecchio-Sadus, A. (2008). Toxicity of lithium to humans and the environment—A literature review. Ecotoxicology and Environmental Safety. (Details CNS and renal risks of lithium salts). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.laballey.com [media.laballey.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
